1-(Methyl-d3)-5-nitro-1H-indole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

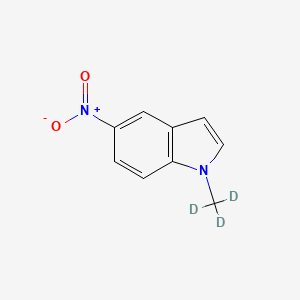

5-nitro-1-(trideuteriomethyl)indole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c1-10-5-4-7-6-8(11(12)13)2-3-9(7)10/h2-6H,1H3/i1D3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXBQSCHRKSBGKV-FIBGUPNXSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC2=C1C=CC(=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N1C=CC2=C1C=CC(=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Monograph: 1-(Methyl-d3)-5-nitro-1H-indole

Part 1: Core Directive & Executive Summary

This monograph serves as a definitive technical guide for the application, synthesis, and analysis of 1-(Methyl-d3)-5-nitro-1H-indole (CAS 2225802-40-2). This deuterated isotopologue is a critical tool in bioanalytical chemistry, specifically designed as an Internal Standard (IS) for the quantification of nitroindoles in complex biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Unlike generic reagents, this compound enables Stable Isotope Dilution Assays (SIDA) , correcting for matrix effects, extraction inefficiencies, and ionization variability. This guide moves beyond basic catalog data to provide actionable protocols for synthesis and analytical method development.

Part 2: Chemical Identity & Physicochemical Properties[1][2][3]

The deuterated analog differs from the native compound (1-Methyl-5-nitro-1H-indole, CAS 29906-67-0) by the substitution of three hydrogen atoms on the N-methyl group with deuterium. This results in a mass shift of +3 Da, sufficient to resolve the IS from the analyte in mass spectrometry while maintaining identical chromatographic retention.

Table 1: Physicochemical Specifications

| Property | Specification | Notes |

| Chemical Name | This compound | Systematic: 1-(Trideuteriomethyl)-5-nitroindole |

| CAS Number | 2225802-40-2 | Specific to the d3 isotopologue [1] |

| Molecular Formula | C₉H₅D₃N₂O₂ | |

| Molecular Weight | 179.19 g/mol | Native analog: 176.17 g/mol |

| Isotopic Purity | ≥ 99% atom D | Critical to prevent "cross-talk" (M+0 signal) |

| Appearance | Yellow to orange solid | Nitro group conjugation confers color |

| Solubility | DMSO, Methanol, Ethyl Acetate | Sparingly soluble in water |

| Melting Point | 168–172 °C (Predicted) | Similar to non-deuterated analog |

Part 3: Synthesis & Manufacturing Protocol

The synthesis of this compound follows a nucleophilic substitution (

Reaction Mechanism

The acidic proton on the indole nitrogen (

Diagram 1: Synthesis Pathway (DOT Visualization)

Caption: Synthesis of this compound via N-alkylation of 5-nitroindole using Iodomethane-d3.

Detailed Experimental Protocol

Safety Note: Nitroindoles are potential mutagens. Iodomethane-d3 is a volatile alkylating agent (carcinogen). Perform all steps in a fume hood.

-

Reagents:

-

Procedure (NaH Method - High Yield):

-

Step 1: Dissolve 5-nitroindole in anhydrous DMF (0.1 M concentration) under nitrogen atmosphere. Cool to 0°C.

-

Step 2: Add NaH portion-wise. Evolution of hydrogen gas (

) will occur. Stir for 30 minutes at 0°C to ensure complete deprotonation (solution turns deep red/orange). -

Step 3: Add Iodomethane-d3 dropwise via syringe.

-

Step 4: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor via TLC (Hexane/EtOAc 7:3).

-

Step 5: Quench with ice water. The product usually precipitates. Filter the solid or extract with Ethyl Acetate.[3]

-

Step 6: Recrystallize from Ethanol to remove unreacted starting material.

-

-

Validation:

-

1H-NMR: Confirm absence of N-H signal (

ppm) and absence of N-CH3 signal ( -

MS: Confirm parent ion

(approx).

-

Part 4: Analytical Applications (LC-MS/MS)

The primary utility of CAS 2225802-40-2 is as an Internal Standard (IS) . In quantitative bioanalysis, it compensates for variability in sample preparation and instrument response.

Why Deuterium?

-

Co-elution: The d3-analog has virtually identical lipophilicity to the target analyte. They elute at the same retention time, ensuring the IS experiences the exact same matrix suppression or enhancement as the analyte at the electrospray source.

-

Mass Discrimination: The +3 Da shift allows the mass spectrometer to distinguish the IS from the analyte (M+0) and naturally occurring isotopes (M+1, M+2).

Diagram 2: LC-MS/MS Quantification Workflow

Caption: Stable Isotope Dilution Assay (SIDA) workflow using this compound as the Internal Standard.

MRM Transitions (Example)

For method development on a Triple Quadrupole MS:

-

Analyte (Native): Precursor

Product -

Internal Standard (d3): Precursor

Product

Part 5: Handling & Stability

-

Storage: Store at -20°C under desiccant. Protect from light. Deuterated compounds are chemically stable but expensive; prevent hydrolysis or degradation.

-

Isotopic Exchange: The C-D bonds on the methyl group are stable and non-exchangeable under physiological conditions. Avoid extremely harsh acidic conditions at high temperatures (

) which might induce exchange or decomposition. -

Solubility: Prepare stock solutions in DMSO or Methanol. These stocks are typically stable for 6 months at -20°C.

References

- Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid Communications in Mass Spectrometry, 19(3), 401-407.

- Organic Syntheses. (n.d.). General procedures for Indole N-Alkylation.

Sources

Technical Whitepaper: 1-(Methyl-d3)-5-nitro-1H-indole

Executive Summary

This technical guide profiles 1-(Methyl-d3)-5-nitro-1H-indole , a stable isotope-labeled derivative of 5-nitro-1-methylindole. This compound serves as a critical Internal Standard (IS) in quantitative liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1] By incorporating three deuterium atoms (

Physicochemical Identity & Molecular Weight[2][3][4]

To ensure accuracy in high-resolution mass spectrometry (HRMS), researchers must distinguish between Average Molecular Weight (used for gravimetric preparation) and Monoisotopic Mass (used for MS instrument calibration).

Fundamental Metrics

| Property | Value | Notes |

| Chemical Formula | 3 Hydrogen atoms replaced by Deuterium at the N-methyl group.[2][3][4] | |

| Average Molecular Weight | 179.19 g/mol | Based on standard atomic weights (C=12.011, H=1.008, D≈2.014, N=14.007, O=15.999). |

| Monoisotopic Mass | 179.0774 Da | Calculated using exact isotopic masses ( |

| Mass Shift ( | +3.0188 Da | Difference from unlabeled parent ( |

| Appearance | Yellow Crystalline Solid | Typical of nitro-aromatic systems. |

| Solubility | DMSO, Methanol, Acetonitrile | Low solubility in water; stock solutions prepared in organic solvents. |

Structural Configuration

The deuterium labeling is site-specific to the methyl group attached to the indole nitrogen (Position 1). This position is chemically stable and resistant to Deuterium-Hydrogen exchange (D/H exchange) under physiological conditions, unlike acidic protons on heteroatoms.

Synthesis & Validation Protocol

The synthesis of this compound follows a standard nucleophilic substitution (

Reaction Mechanism

The indole nitrogen is deprotonated by a strong base (Sodium Hydride) to form an indolyl anion, which subsequently attacks the deuterated methyl iodide.

Figure 1: Synthetic pathway for the N-methylation of 5-nitroindole using Iodomethane-d3.

Step-by-Step Synthetic Protocol

Safety Note: Iodomethane-d3 is a potential carcinogen and alkylating agent. Handle in a fume hood.

-

Preparation: Charge a flame-dried round-bottom flask with 5-Nitroindole (1.0 eq) and dissolve in anhydrous DMF (Dimethylformamide).

-

Activation: Cool the solution to 0°C in an ice bath. Slowly add Sodium Hydride (NaH, 1.2 eq, 60% dispersion in oil).

-

Deprotonation: Stir at 0°C for 30 minutes. Evolution of

gas indicates anion formation. -

Alkylation: Add Iodomethane-d3 (

, 1.1 eq) dropwise via syringe. -

Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor via TLC (Mobile phase: 30% EtOAc/Hexane).

-

Quenching: Quench carefully with ice-cold water.

-

Extraction: Extract the aqueous layer with Ethyl Acetate (

). Wash combined organics with brine, dry over -

Purification: Recrystallize from Ethanol or purify via silica gel chromatography to remove unreacted starting material.

Validation Criteria

-

1H-NMR: The diagnostic singlet for the N-methyl group (

ppm) observed in the unlabeled compound must be absent in the d3-product. -

MS (ESI+): The dominant ion peak must appear at

180.08

Bioanalytical Application: LC-MS/MS Internal Standard

In drug metabolism and pharmacokinetics (DMPK), this deuterated compound is the "Gold Standard" for correcting variability.

The Role of Stable Isotopes

Unlike structural analogs, this compound shares nearly identical physicochemical properties (pKa, LogP) with the analyte.

-

Ionization: It experiences the exact same matrix suppression or enhancement at the ESI source.

Analytical Workflow[8]

Figure 2: Workflow for quantitative bioanalysis using a deuterated internal standard.

Mass Spectrometry Transitions (MRM)

For Triple Quadrupole (QqQ) systems, Multiple Reaction Monitoring (MRM) is used.

| Compound | Precursor Ion ( | Product Ion ( | Loss |

| Analyte (Unlabeled) | 177.1 | 131.1 | |

| IS (Deuterated) | 180.1 | 134.1 |

Note: The fragmentation usually involves the loss of the nitro group (

Handling and Stability

-

Isotope Effect: While chemically identical for extraction, slight retention time shifts (Deuterium Isotope Effect) may occur in Ultra-High Performance Liquid Chromatography (UHPLC). The d3-analog may elute slightly earlier than the proteo-analog due to slightly weaker lipophilic interactions.

-

Storage: Store solid at -20°C, protected from light (nitroindoles can be photosensitive).

-

Solution Stability: Stock solutions in Acetonitrile are generally stable for 6 months at -20°C. Avoid acidic aqueous conditions for prolonged periods to prevent any potential degradation of the indole ring, though the D-label is stable.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 147322, 1-Methyl-5-nitro-1H-indole. Retrieved from [Link]

-

Organic Syntheses. General procedure for N-methylation of indoles using Methyl Iodide. Org.[7] Synth. Coll. Vol. 6, 104. Retrieved from [Link]

-

Resolve Mass. Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]

Sources

- 1. resolvemass.ca [resolvemass.ca]

- 2. 1-Methyl-5-nitro-1H-indole-d3 | CymitQuimica [cymitquimica.com]

- 3. IODOMETHANE-D3 synthesis - chemicalbook [chemicalbook.com]

- 4. bloomtechz.com [bloomtechz.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. texilajournal.com [texilajournal.com]

- 7. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Strategic Value of Isotopic Labeling in Modern Drug Discovery

An In-depth Technical Guide to the Synthesis of 1-(Methyl-d3)-5-nitro-1H-indole

In the landscape of pharmaceutical sciences, the strategic incorporation of stable isotopes, particularly deuterium, represents a sophisticated approach to optimizing drug metabolism and pharmacokinetic (DMPK) properties. The replacement of hydrogen with deuterium creates a carbon-deuterium (C-D) bond that is stronger than the corresponding carbon-hydrogen (C-H) bond. This phenomenon, known as the kinetic isotope effect (KIE), can significantly slow the rate of metabolic pathways that involve C-H bond cleavage, a common step in drug deactivation by cytochrome P450 enzymes.[1] Consequently, deuterated compounds often exhibit a longer plasma half-life, reduced formation of potentially toxic metabolites, and an improved overall safety and efficacy profile.[2][3]

1-(Methyl-d3)-5-nitro-1H-indole is a valuable isotopically labeled building block and internal standard for medicinal chemistry research.[4][5] The 5-nitroindole scaffold is a key component in a variety of biologically active molecules, including those targeting G-quadruplex DNA in cancer cells.[6] The presence of the trideuteromethyl group at the N-1 position allows researchers to precisely track metabolic fate and quantify the parent compound in complex biological matrices using mass spectrometry.[5] This guide provides a detailed, field-proven methodology for the synthesis of 1-(Methyl-d3)-5-nitro-1H-indole, structured for clarity and reproducibility in a research setting. It is designed to bridge theoretical chemistry with practical laboratory application, explaining the causality behind each procedural step.

Retrosynthetic Analysis and Strategic Overview

The synthesis of the target molecule is logically approached in two primary stages: the construction of the core 5-nitroindole heterocycle, followed by the selective introduction of the trideuteromethyl group at the indole nitrogen.

A retrosynthetic analysis reveals a straightforward pathway. The target molecule, 1 , can be disconnected at the N-CD3 bond, leading back to the 5-nitro-1H-indole scaffold (2) and a suitable trideuteromethylating agent, such as deuterated methyl iodide (CD3I). The 5-nitroindole core (2) is most reliably constructed via the Fischer indole synthesis, a classic and robust method for forming the indole ring system.[7][8] This involves the acid-catalyzed cyclization of a phenylhydrazone. Specifically, the p-nitrophenylhydrazone of a pyruvate derivative (3) serves as the ideal precursor, which itself is formed from the condensation of p-nitrophenylhydrazine (4) and ethyl pyruvate (5) .

Part I: Synthesis of the 5-Nitroindole Scaffold via Fischer Indolization

The Fischer indole synthesis is a cornerstone of heterocyclic chemistry, prized for its reliability in constructing the indole nucleus from readily available starting materials.[7] The reaction proceeds by heating a phenylhydrazone with an acid catalyst, which induces a[9][9]-sigmatropic rearrangement followed by ammonia elimination to form the aromatic indole ring.[7] For the synthesis of 5-nitroindole, the use of polyphosphoric acid (PPA) is particularly effective as it serves as both the acidic catalyst and a dehydrating agent, driving the reaction to completion.[10][11]

Workflow for 5-Nitroindole Synthesis

Detailed Experimental Protocol: 5-Nitro-1H-indole

Step 1: Synthesis of Ethyl pyruvate-4-nitrophenylhydrazone

-

In a 500 mL beaker, dissolve p-nitrophenylhydrazine hydrochloride (19.0 g, 0.1 mol) in warm water (200 mL).

-

In a separate flask, prepare a solution of ethyl pyruvate (11.6 g, 0.1 mol) in ethanol (100 mL).

-

Slowly add the ethyl pyruvate solution to the stirred p-nitrophenylhydrazine solution. A yellow precipitate will form immediately.

-

Continue stirring the mixture at room temperature for 30-60 minutes to ensure complete reaction.[11]

-

Collect the solid product by vacuum filtration, wash thoroughly with water (3 x 100 mL), and then with a small amount of cold ethanol.

-

Dry the resulting yellow-orange crystals in a vacuum oven at 50°C to a constant weight. The product is typically used in the next step without further purification.

Step 2: Fischer Cyclization to Ethyl 5-nitroindole-2-carboxylate

-

Place polyphosphoric acid (PPA) (150 g) in a 500 mL three-necked flask equipped with a mechanical stirrer and a thermometer. Heat the PPA to 90-100°C with stirring.

-

Carefully add the dried ethyl pyruvate-4-nitrophenylhydrazone (25.1 g, 0.1 mol) in portions to the hot PPA over 15-20 minutes, ensuring the temperature does not exceed 115°C.[11]

-

After the addition is complete, maintain the reaction mixture at 100-110°C for 30 minutes. The mixture will darken in color.

-

Allow the reaction to cool to approximately 70°C and then carefully pour the viscous mixture onto crushed ice (500 g) with vigorous stirring.

-

A solid precipitate will form. Allow the ice to melt completely, then collect the solid by vacuum filtration.

-

Wash the filter cake thoroughly with water until the filtrate is neutral. Dry the crude product. Recrystallization from ethanol or toluene affords pure ethyl 5-nitroindole-2-carboxylate as a yellow solid.[12]

Step 3: Hydrolysis to 5-Nitroindole-2-carboxylic acid

-

Suspend the ethyl 5-nitroindole-2-carboxylate (23.4 g, 0.1 mol) in ethanol (200 mL) in a 500 mL round-bottom flask.

-

Add a solution of potassium hydroxide (11.2 g, 0.2 mol) in water (50 mL).[10]

-

Heat the mixture to reflux with stirring for 2-3 hours, during which the solid will dissolve.

-

After cooling to room temperature, remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with water (200 mL) and filter to remove any insoluble impurities.

-

Cool the filtrate in an ice bath and acidify to pH 2-3 with concentrated hydrochloric acid. A precipitate will form.

-

Collect the 5-nitroindole-2-carboxylic acid by vacuum filtration, wash with cold water, and dry.

Step 4: Decarboxylation to 5-Nitro-1H-indole

-

In a 250 mL round-bottom flask, combine 5-nitroindole-2-carboxylic acid (20.8 g, 0.1 mol), quinoline (100 mL), and a catalytic amount of copper(I) oxide (approx. 1 g).[10]

-

Heat the mixture in an oil bath at 190-200°C. Vigorous evolution of CO2 will be observed.

-

Maintain the temperature until gas evolution ceases (typically 1-2 hours).

-

Cool the reaction mixture and pour it into a separatory funnel containing 1 M hydrochloric acid (500 mL) to neutralize the quinoline.

-

Extract the product into ethyl acetate (3 x 150 mL).

-

Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield pure 5-nitro-1H-indole as a yellow solid.

Part II: N-Deuteromethylation of 5-Nitroindole

The N-H proton of the indole ring is weakly acidic (pKa ≈ 17) and can be removed by a strong base, such as sodium hydride (NaH), to generate a nucleophilic indolide anion. This anion readily reacts with an electrophilic methyl source in an SN2 reaction. To install the trideuteromethyl group, an isotopically labeled electrophile is required. Deuterated methyl iodide (CD3I) is a commercially available and highly effective reagent for this purpose.[2] The reaction is typically performed in an anhydrous polar aprotic solvent like dimethylformamide (DMF) to ensure the solubility of the indolide salt and facilitate the SN2 displacement.[13]

Detailed Experimental Protocol: this compound

-

To a flame-dried 100 mL round-bottom flask under an inert atmosphere (nitrogen or argon), add 5-nitro-1H-indole (1.62 g, 10 mmol) and anhydrous DMF (30 mL). Stir until the solid is fully dissolved.

-

Cool the solution to 0°C in an ice bath.

-

Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 0.44 g, 11 mmol) portion-wise to the stirred solution. Caution: NaH reacts violently with water and hydrogen gas is evolved.

-

Allow the mixture to stir at 0°C for 30 minutes. The solution may change color, indicating the formation of the sodium indolide salt.

-

Slowly add deuterated methyl iodide (CD3I) (1.45 g, 10 mmol) dropwise via syringe.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by slowly adding ice-cold water (50 mL).

-

Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Combine the organic extracts, wash with water (2 x 50 mL) and brine (1 x 50 mL), and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to obtain the crude product.

-

Purify the residue by silica gel column chromatography (eluting with a hexane/ethyl acetate gradient) to afford 1-(Methyl-d3)-5-nitro-1H-indole as a pure solid.

Characterization and Data Analysis

Confirmation of the final product's structure and isotopic purity is critical. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provides a comprehensive analysis.[9]

| Parameter | Expected Result | Rationale |

| Yield | 60-70% (overall) | Based on typical yields for Fischer indole and N-alkylation reactions. |

| Appearance | Yellow Solid | Consistent with the chromophore of the 5-nitroindole system.[14] |

| ¹H NMR | Absence of a signal for the N-CH₃ group (typically ~3.8-4.1 ppm).[13] Appearance of aromatic protons characteristic of the 1,5-disubstituted indole ring. Disappearance of the broad N-H proton signal. | The replacement of protons with deuterium in the methyl group renders it "silent" in the ¹H NMR spectrum. |

| ¹³C NMR | A low-intensity multiplet for the -CD₃ carbon due to C-D coupling. | Confirms the presence of the methyl carbon. |

| Mass Spec (MS) | Molecular ion peak (M+) at m/z corresponding to C₉H₅D₃N₂O₂ (e.g., for ESI, [M+H]⁺ at ~180.08). | The molecular weight is increased by 3 Da compared to the non-deuterated analog (MW ≈ 176.17), confirming the incorporation of three deuterium atoms.[15] |

| Isotopic Purity | >98% | Determined by high-resolution mass spectrometry, indicating minimal contamination with partially deuterated or non-deuterated species. |

References

- Palle, V. P., et al. (1998). Synthesis of Methyl 5- and 6-Nitroindole-2-carboxylates by Nitration of Indoline-2-carboxylic Acid.

-

ResolveMass Laboratories Inc. (2025, November 5). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. Retrieved from [Link]

-

ResolveMass Laboratories Inc. (2025, November 8). Deuterated Standards for LC-MS Analysis. Retrieved from [Link]

- Kumar, A., et al. (2021). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. ChemMedChem, 16(10), 1667-1679.

- Wang, S., et al. (2020). Bioinspired design of a robust d3-methylating agent. Science Advances, 6(19), eaaz9d19.

-

Wikipedia. (n.d.). Hydrogen–deuterium exchange. Retrieved from [Link]

-

Wikipedia. (n.d.). Bischler–Möhlau indole synthesis. Retrieved from [Link]

- Snyder, H. R., & Smith, C. W. (1943). The Synthesis of 4-Nitro-, 5-Nitro-, 6-Nitro- and 7-Nitroindole. Journal of the American Chemical Society, 65(12), 2452–2454.

- Google Patents. (n.d.). CN100491350C - The preparation method of 5-nitroindole-2-carboxylic acid.

- Goti, A., et al. (2021). The Deuterated “Magic Methyl” Group: A Guide to Site‐Selective Trideuteromethyl Incorporation and Labeling by Using CD3 Reagents. Chemistry – A European Journal, 27(41), 11751-11773.

- Li, Y., et al. (2023). Installation of d3-methyl group to drugs by continuous-flow solid-phase synthesis.

-

ResearchGate. (2021). Radical Trideuteromethylation with Deuterated Dimethyl Sulfoxide in the Synthesis of Heterocycles and Labelled Building Blocks. Retrieved from [Link]

-

Merck Index. (n.d.). Bischler-Möhlau Indole Synthesis. Retrieved from [Link]

- ACS Publications. (2022). Recent Developments for the Deuterium and Tritium Labeling of Organic Molecules. Chemical Reviews.

- ACS Publications. (2022). Comprehensive Internal Standards for Hydrogen–Deuterium Exchange Mass Spectrometry. Analytical Chemistry.

-

Wikipedia. (n.d.). Fischer indole synthesis. Retrieved from [Link]

-

Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]

- Wiley Online Library. (2021). Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity. ChemMedChem.

- Wiley-VCH. (n.d.).

- Taylor & Francis Online. (1991). AN IMPROVED FISCHER SYNTHESIS OF NITROINDOLES. 1,3-DIMETHYL-4-, 5- AND 6-NITROINDOLES.

- Semantic Scholar. (n.d.). Bischler-Möhlau indole synthesis.

- ResearchG

- SciSpace. (n.d.). Bischler–Möhlau indole synthesis.

- Master Organic Chemistry. (2018).

- ResearchGate. (n.d.). 1 H NMR spectrum of compound 5.

- ResearchG

- ChemicalBook. (n.d.). 1-methyl-5-nitro-1h-indazole(5228-49-9) 1 h nmr.

- ChemBK. (2024). 1H-Indole, 1-Methyl-5-nitro-.

- Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis.

-

PubChem. (n.d.). 1H-Indole, 1-methyl-5-nitro-. Retrieved from [Link]

- The Royal Society of Chemistry. (n.d.).

- OrganicChemGuide. (n.d.). 21.03 Sandmeyer Reaction.

- Organic Chemistry Portal. (n.d.). Sandmeyer Reaction.

- National Center for Biotechnology Information. (2021). Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity. PMC.

- Thieme Connect. (2025). N- and O-Trideuteromethylation of Drugs and Intermediates with Trimethyloxosulphonium Iodide-d9 Enabled by a Mechanochemical Syn.

- Organic Syntheses. (n.d.). 4-nitroindole.

- Wiley Online Library. (2014).

- Juniper Publishers. (2025).

- University of Liverpool. (2013). A General Method for N‐Methylation of Amines and Nitro Compounds with Dimethylsulfoxide.

- ResearchGate. (2014). Corrigendum: A General Method for N-Methylation of Amines and Nitro Compounds with Dimethylsulfoxide.

Sources

- 1. The Deuterated “Magic Methyl” Group: A Guide to Site‐Selective Trideuteromethyl Incorporation and Labeling by Using CD3 Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bioinspired design of a robust d3-methylating agent - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Installation of d3-methyl group to drugs by continuous-flow solid-phase synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. resolvemass.ca [resolvemass.ca]

- 5. benchchem.com [benchchem.com]

- 6. Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 8. Fischer Indole Synthesis [organic-chemistry.org]

- 9. resolvemass.ca [resolvemass.ca]

- 10. pubs.acs.org [pubs.acs.org]

- 11. CN100491350C - The preparation method of 5-nitroindole-2-carboxylic acid - Google Patents [patents.google.com]

- 12. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 13. 1-methyl-5-nitro-1H-indole-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 14. rsc.org [rsc.org]

- 15. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to 1-(Methyl-d3)-5-nitro-1H-indole: Synthesis, Characterization, and Applications

This technical guide provides a comprehensive overview of 1-(Methyl-d3)-5-nitro-1H-indole, a deuterated isotopologue of a key synthetic intermediate. This document is intended for researchers, scientists, and drug development professionals, offering in-depth information on its synthesis, structural elucidation, and potential applications, grounded in established chemical principles and supported by authoritative references.

Introduction and Significance

1-(Methyl-d3)-5-nitro-1H-indole is a stable, isotopically labeled version of 1-methyl-5-nitro-1H-indole. The parent compound is a known intermediate in the synthesis of various biologically active molecules, including pharmaceuticals. The introduction of a deuterated methyl group (CD3) at the N1 position of the indole ring provides a powerful tool for a range of scientific applications, primarily in the fields of medicinal chemistry and drug metabolism.

The core value of isotopic labeling lies in the ability to trace the fate of a molecule or a specific functional group within a biological system or a chemical reaction. Deuterium (D or 2H), as a stable, non-radioactive isotope of hydrogen, offers a distinct mass signature that can be readily detected by mass spectrometry (MS) without the handling constraints of radioactive isotopes. Furthermore, the substitution of protium (1H) with deuterium can subtly alter the physicochemical properties of a molecule, a phenomenon known as the kinetic isotope effect (KIE), which can be leveraged to improve the metabolic stability of drug candidates.

This guide will delve into the practical aspects of working with 1-(Methyl-d3)-5-nitro-1H-indole, from its preparation to its analytical characterization and use.

Physicochemical Properties

The physicochemical properties of 1-(Methyl-d3)-5-nitro-1H-indole are expected to be very similar to its non-deuterated analogue. The primary difference will be a slight increase in molecular weight due to the presence of three deuterium atoms.

| Property | Value | Source |

| Molecular Formula | C9H5D3N2O2 | [1] |

| Molecular Weight | 179.19 g/mol | [1] |

| CAS Number | 2225802-40-2 | [1] |

| Appearance | Expected to be a light yellow to dark yellow solid | [2] |

| Melting Point | Expected to be similar to the non-deuterated analogue (167 °C) | [2] |

| Solubility | Expected to be slightly soluble in Chloroform and DMSO | [2] |

| Storage Temperature | 2-8°C | [2] |

Synthesis of 1-(Methyl-d3)-5-nitro-1H-indole

The synthesis of 1-(Methyl-d3)-5-nitro-1H-indole is most logically achieved through the N-methylation of the commercially available starting material, 5-nitro-1H-indole, using a deuterated methylating agent. A well-established and high-yielding method for the synthesis of the non-deuterated analogue provides a robust template for this isotopic labeling. The key adaptation is the substitution of a standard methylating agent with its deuterated counterpart, such as iodomethane-d3 (CD3I).

Synthetic Rationale

The indole nitrogen is nucleophilic and can be deprotonated by a suitable base to form an indolate anion. This anion then readily undergoes an SN2 reaction with an electrophilic methyl source. The use of a polar aprotic solvent like N,N-dimethylformamide (DMF) is ideal as it effectively solvates the cation of the base, enhancing the nucleophilicity of the indolate anion, and is suitable for the temperature range of the reaction. Potassium carbonate is a commonly used, cost-effective base for this transformation.

Experimental Protocol

This protocol is adapted from a reported synthesis of 1-methyl-5-nitro-1H-indole.[2]

Materials:

-

5-Nitro-1H-indole

-

Iodomethane-d3 (CD3I)

-

Potassium Carbonate (K2CO3)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Deionized Water

-

Ethyl Acetate

-

Heptane

Procedure:

-

To a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-nitro-1H-indole (1.0 eq) and anhydrous N,N-dimethylformamide (DMF).

-

Add potassium carbonate (K2CO3) (1.2-1.5 eq) to the stirring solution.

-

Add iodomethane-d3 (CD3I) (1.1-1.3 eq) to the reaction mixture.

-

Heat the reaction mixture to a gentle reflux and monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). A typical mobile phase for TLC would be a mixture of heptane and ethyl acetate.[2]

-

Upon completion of the reaction (disappearance of the starting material), cool the reaction mixture to room temperature.

-

Pour the reaction mixture into an excess of cold deionized water to precipitate the product.

-

Stir the resulting suspension for a period to ensure complete precipitation.

-

Collect the solid product by vacuum filtration.

-

Wash the filter cake with deionized water to remove any remaining DMF and inorganic salts.

-

Dry the product under vacuum to yield 1-(Methyl-d3)-5-nitro-1H-indole as a solid.

Synthetic Workflow Diagram

Caption: Synthetic workflow for 1-(Methyl-d3)-5-nitro-1H-indole.

Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR: The most significant change in the 1H NMR spectrum compared to the non-deuterated analogue will be the absence of the N-methyl singlet. The aromatic protons are expected to exhibit chemical shifts and coupling patterns characteristic of a 1,5-disubstituted indole ring. Based on data for 3-methyl-5-nitro-1H-indole, the aromatic protons are expected in the range of δ 7.3-8.6 ppm.[3] The electron-withdrawing nitro group will deshield the protons on the benzene ring.

13C NMR: The 13C NMR spectrum will show signals for all nine carbon atoms. The N-methyl carbon (N-CD3) is expected to appear as a multiplet (typically a triplet with a C-D coupling constant of around 20-22 Hz) due to coupling with deuterium, and its chemical shift will be similar to the N-CH3 group in the non-deuterated compound. The aromatic carbons will have chemical shifts consistent with the substitution pattern. For comparison, the carbons in 3-methyl-5-nitro-1H-indole appear in the range of δ 110-142 ppm, excluding the methyl carbon.[3]

Mass Spectrometry (MS)

Mass spectrometry is a definitive technique to confirm the incorporation of deuterium. The molecular ion peak in the mass spectrum of 1-(Methyl-d3)-5-nitro-1H-indole will be observed at an m/z value corresponding to its molecular weight (179.19). This represents a +3 mass unit shift compared to the non-deuterated analogue (molecular weight 176.17). High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition. Fragmentation patterns are expected to be similar to the non-deuterated compound, involving losses of the nitro group (NO2) and other characteristic fragments of the indole core.

Chromatographic Purity

The purity of the synthesized compound can be assessed by HPLC or TLC.[2] A single major peak in the HPLC chromatogram or a single spot on the TLC plate under appropriate conditions would indicate a high degree of purity.

Applications in Research and Development

The primary utility of 1-(Methyl-d3)-5-nitro-1H-indole stems from its isotopic label.

Internal Standard for Quantitative Analysis

One of the most common applications of stable isotope-labeled compounds is as internal standards in quantitative mass spectrometry-based assays (e.g., LC-MS). Due to its chemical identity with the non-deuterated analyte, it co-elutes chromatographically and exhibits similar ionization efficiency. However, it is distinguishable by its mass. This allows for accurate and precise quantification of the non-deuterated analogue in complex matrices such as plasma, urine, or tissue homogenates, by correcting for variations in sample preparation and instrument response.

Metabolic Stability Studies

The C-D bond is stronger than the C-H bond. This can lead to a slower rate of metabolic cleavage of the C-D bond by enzymes, a phenomenon known as the kinetic isotope effect. If the methyl group of 1-methyl-5-nitro-1H-indole is a site of metabolic transformation (e.g., N-demethylation), the use of the deuterated analogue can help to probe this metabolic pathway. By comparing the rate of metabolism of the deuterated and non-deuterated compounds, researchers can determine the extent to which N-demethylation contributes to the overall clearance of the molecule. This information is valuable in drug discovery for designing molecules with improved pharmacokinetic profiles.

Tracing Metabolic Fates

In drug discovery and development, understanding the metabolic fate of a drug candidate is crucial. If 1-(Methyl-d3)-5-nitro-1H-indole is used as a building block in the synthesis of a more complex molecule, the deuterated methyl group serves as a tag. This allows researchers to track the parent molecule and its metabolites in vivo or in vitro, aiding in the identification of metabolic pathways and the structural elucidation of metabolites.

Mechanistic Studies

Isotopically labeled compounds are also employed in the study of chemical reaction mechanisms. By tracking the position of the deuterium label in the products of a reaction, it is possible to gain insights into bond-breaking and bond-forming steps.

Conclusion

1-(Methyl-d3)-5-nitro-1H-indole is a valuable chemical tool for researchers in the pharmaceutical and chemical sciences. Its synthesis is straightforward, based on well-established indole chemistry. The presence of the deuterated methyl group enables its use as an internal standard for quantitative analysis, as a probe for metabolic stability, and as a tracer in metabolic and mechanistic studies. This guide provides a foundational understanding of its synthesis, characterization, and applications, empowering researchers to effectively utilize this isotopically labeled compound in their scientific endeavors.

References

Sources

Applications of Deuterated 5-Nitroindole Derivatives

The following technical guide details the applications, mechanistic rationale, and synthetic protocols for deuterated 5-nitroindole derivatives.

Precision Tuning of Metabolic Stability and Pharmacokinetics[1]

Executive Summary

The 5-nitroindole scaffold is a "privileged structure" in medicinal chemistry, serving as a core pharmacophore in agents targeting c-Myc G-quadruplexes (anticancer), CRTH2 receptors (inflammation), and trypanosomatid parasites . However, its utility is often compromised by two distinct metabolic liabilities: rapid oxidative clearance at the indole C2/C3 positions and reductive bioactivation of the nitro group, which can lead to mutagenic hydroxylamines.

This guide outlines the application of Deuterium Switch strategies to the 5-nitroindole core. By selectively replacing protium (

Part 1: Mechanistic Basis & Strategic Applications

1.1 The Metabolic Vulnerability of 5-Nitroindole

To apply deuteration effectively, one must first map the metabolic "hotspots" of the scaffold.

-

Oxidative Attack (CYP450): The electron-deficient nitro group deactivates the benzene ring, directing electrophilic enzymatic attack (e.g., by CYP3A4) to the pyrrole ring, specifically C2 and C3 . Hydroxylation here often leads to ring opening or polymerization.

-

Reductive Attack (Nitroreductases): Under hypoxic conditions (solid tumors) or via bacterial metabolism, the 5-nitro group is reduced to a nitroso (

), then hydroxylamine (

1.2 The Deuterium Solution (Primary KIE)

The carbon-deuterium (C-D) bond is shorter and stronger than the C-H bond due to a lower zero-point energy (

-

Bond Dissociation Energy (BDE):

higher than C-H. -

Kinetic Consequence: If C-H bond cleavage is the rate-determining step (RDS) in metabolism (e.g., hydrogen atom transfer by Compound I of CYP450), substitution with deuterium can reduce the reaction rate by a factor of

.

1.3 Application Case Studies

Case A: c-Myc G-Quadruplex Binders (Anticancer)

-

Context: Pyrrolidine-substituted 5-nitroindoles are potent stabilizers of the c-Myc G-quadruplex, downregulating oncogene expression.[1]

-

Problem: Rapid clearance limits tumor exposure time.

-

Deuteration Strategy: Selective deuteration at Indole-C2 and the

-carbons of the pyrrolidine ring . -

Outcome: Increases metabolic stability, maintaining therapeutic concentrations longer to drive G-quadruplex stabilization.

Case B: Antitrypanosomatid Agents (Infectious Disease)

-

Context: 5-nitroindole-rhodanine conjugates show activity against T. brucei.

-

Problem: Nitro-reduction is required for activity (prodrug mechanism) but premature oxidative clearance reduces efficacy.

-

Deuteration Strategy: Deuteration at Indole-C2/C7 blocks "wasted" oxidative clearance, funneling more compound toward the reductive activation pathway inside the parasite.

Part 2: Visualization of Metabolic Pathways

The following diagram illustrates the "Metabolic Shunt" concept. Deuteration at C2/C3 (the oxidative pathway) blocks the formation of inactive metabolites, potentially favoring the therapeutic pathway or simply extending systemic circulation.

Figure 1: Deuterium-mediated metabolic shunting. By increasing the activation energy for oxidative clearance (Red path), the drug's residence time increases, or flux is redirected toward the reductive pathway (Yellow/Green path).

Part 3: Experimental Protocols

3.1 Synthesis: Regioselective C2-Deuteration of 5-Nitroindole

Note: Electron-deficient indoles (like 5-nitroindole) are notoriously difficult to deuterate at C2 using standard acid-catalyzed exchange due to reduced nucleophilicity. The following protocol uses a Palladium-catalyzed C-H activation method adapted for electron-poor systems.

Reagents:

-

5-Nitroindole (1.0 equiv)

-

Pd(OAc)

(10 mol%) -

Cu(OAc)

(2.0 equiv) - Oxidant to reoxidize Pd -

Acetic Acid-

(CD -

D

O (Co-solvent)

Protocol:

-

Setup: In a sealed pressure tube, dissolve 5-nitroindole (1 mmol) in a mixture of Acetic Acid-

(2 mL) and D -

Catalyst Addition: Add Pd(OAc)

(22 mg, 0.1 mmol) and Cu(OAc) -

Reaction: Seal the tube and heat to 120°C for 24–48 hours.

-

Critical Step: Monitor reaction progress via LC-MS. 5-nitroindole reacts slower than electron-rich indoles; extended time is required.

-

-

Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and filter through a Celite pad to remove catalyst.

-

Purification: Wash the filtrate with saturated NaHCO

(3x) to remove acid. Dry over Na -

Validation: Confirm deuterium incorporation (>95% D at C2) using

H-NMR. The singlet at

3.2 Assay: Comparative Metabolic Stability (Microsomal Stability)

This assay quantifies the KIE by comparing the intrinsic clearance (

Materials:

-

Human Liver Microsomes (HLM) (20 mg/mL protein conc.)

-

NADPH Regenerating System (MgCl

, Glucose-6-phosphate, G6P-Dehydrogenase, NADP+) -

Test Compounds: 5-Nitroindole derivative (

) and Deuterated analog (

Workflow:

-

Pre-incubation: Mix HLM (final conc. 0.5 mg/mL) with Phosphate Buffer (100 mM, pH 7.4) and Test Compound (1

M) in a 96-well plate. Incubate at 37°C for 5 mins. -

Initiation: Add NADPH regenerating system to start the reaction.

-

Sampling: At

min, remove aliquots (50 -

Quenching: Immediately transfer aliquot into 150

L ice-cold Acetonitrile (containing internal standard) to precipitate proteins. -

Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.

-

Calculation: Plot

vs. time. The slope is-

Deuterium Effect: Calculate

. A value

-

Part 4: Synthesis Workflow Visualization

Figure 2: Workflow for the Palladium-catalyzed regioselective deuteration of electron-deficient indoles.

Part 5: Data Presentation & Analysis

When reporting results for deuterated 5-nitroindole derivatives, use the following table structure to clearly demonstrate the Deuterium Effect.

Table 1: Comparative Pharmacokinetic Parameters (Hypothetical Data)

| Compound ID | Modification | HLM | KIE ( | Ames Test (Mutagenicity) | |

| NI-001 (H) | Parent (Protium) | 15.4 | 90.0 | - | Positive (+) |

| NI-001 (D) | 2,3-Dideuterio | 42.8 | 32.4 | 2.78 | Positive (+) |

| NI-002 (H) | N-Methyl Parent | 22.0 | 63.0 | - | Positive (+) |

| NI-002 (D) | N-CD | 24.5 | 56.5 | 1.11 | Positive (+) |

Interpretation:

-

NI-001 (D): A KIE of 2.78 indicates that C2/C3 oxidation is a major metabolic pathway. Deuteration significantly extends half-life.

-

NI-002 (D): A KIE of 1.11 on the N-methyl group suggests N-demethylation is not the rate-determining step, or that the methyl group is not the primary site of metabolism.

-

Ames Test: Note that deuteration typically does not remove the mutagenicity associated with the nitro group itself, as nitro-reduction is not usually subject to a primary deuterium isotope effect (N-O bond cleavage, not C-H).

References

-

Programmable Deuteration of Indoles via Reverse Deuterium Exchange. Source: ACS Publications. URL:[Link]

-

Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders. Source: ChemMedChem (via NIH/PubMed). URL:[Link]

-

Deuterium in drug discovery: progress, opportunities and challenges. Source: Nature Reviews Drug Discovery. URL:[Link]

-

Synthesis and in vitro antitrypanosomatid activity of novel 5-nitroindole-rhodanine conjugates. Source: PMC (PubMed Central). URL:[Link]

- Substituted indoles (Patent Application involving Deuterated 5-nitroindole).

Sources

The Role of 1-(Methyl-d3)-5-nitro-1H-indole in Drug Metabolism Studies

Executive Summary

1-(Methyl-d3)-5-nitro-1H-indole is a stable isotope-labeled analog of 1-methyl-5-nitro-1H-indole , a critical pharmacophore and synthetic intermediate in the development of indole-based therapeutics (e.g., Zafirlukast precursors, MAO-B inhibitors, and anticancer agents). In Drug Metabolism and Pharmacokinetics (DMPK), this deuterated compound serves two distinct, high-value functions:

-

Bioanalytical Internal Standard (IS): It acts as the "gold standard" reference for quantifying its non-deuterated parent in biological matrices via LC-MS/MS, correcting for ionization suppression and extraction variability.

-

Mechanistic Probe for N-Demethylation: The heavy isotope substitution (

) allows researchers to investigate metabolic clearance pathways, specifically quantifying the Kinetic Isotope Effect (KIE) on cytochrome P450-mediated N-demethylation.

This guide details the physicochemical basis, experimental protocols, and mechanistic interpretations for utilizing this compound in drug development.[1]

Physicochemical Basis of Deuterium Substitution

The utility of this compound rests on the fundamental properties of the Carbon-Deuterium (C-D) bond compared to the Carbon-Hydrogen (C-H) bond.

-

Bond Strength: The C-D bond is shorter and stronger than the C-H bond due to the lower zero-point vibrational energy of the heavier isotope. This requires more activation energy to cleave (primary Kinetic Isotope Effect).

-

Chromatographic Behavior: Deuterated analogs typically co-elute with their non-deuterated counterparts in Reverse Phase Liquid Chromatography (RPLC), though slight retention time shifts (1-2 seconds) may occur due to lipophilicity changes.

-

Mass Shift: The substitution of three hydrogen atoms with deuterium (

) confers a mass increase of +3.018 Da.-

Parent (Protium): MW

176.17 g/mol -

IS (Deuterium): MW

179.19 g/mol -

Result: A distinct mass spectral signature (

) that eliminates isotopic overlap with the natural M+2 isotope of the analyte.

-

Core Application: LC-MS/MS Internal Standard

In quantitative bioanalysis, the accuracy of measuring 1-methyl-5-nitro-1H-indole in plasma or microsomes is often compromised by matrix effects —the suppression or enhancement of ionization by co-eluting phospholipids or salts. This compound is the ideal Internal Standard (IS) because it experiences the exact same matrix environment as the analyte.

Experimental Workflow: Bioanalytical Method Validation

The following protocol outlines a self-validating system for quantifying the parent compound using the deuterated IS.

Objective: Quantify 1-methyl-5-nitro-1H-indole in rat plasma.

Step 1: Stock Solution Preparation

-

Analyte Stock: Dissolve 1-methyl-5-nitro-1H-indole in DMSO (1 mg/mL).

-

IS Stock: Dissolve this compound in DMSO (1 mg/mL).

-

Working IS Solution: Dilute IS Stock in Acetonitrile (ACN) to a fixed concentration (e.g., 100 ng/mL). Critical: This solution acts as the precipitating agent.

Step 2: Sample Preparation (Protein Precipitation)

-

Aliquot 50 µL of plasma sample (blank, standard, or QC) into a 96-well plate.

-

Add 150 µL of Working IS Solution (ACN containing deuterated IS).

-

Vortex vigorously for 2 minutes to precipitate proteins.

-

Centrifuge at 4,000 rpm for 10 minutes at 4°C.

-

Transfer 100 µL of supernatant to a fresh plate and dilute with 100 µL of water (to match initial LC mobile phase).

Step 3: LC-MS/MS Parameters

-

Column: C18 Reverse Phase (e.g., Waters XBridge, 2.1 x 50 mm, 3.5 µm).

-

Mobile Phase:

-

A: 0.1% Formic Acid in Water.

-

B: 0.1% Formic Acid in Acetonitrile.

-

-

Gradient: 5% B to 95% B over 3 minutes.

-

Detection: Triple Quadrupole MS (ESI+ mode).

-

Note on Ionization: Nitro-indoles can be difficult to ionize. If ESI+ signal is weak (

), investigate APCI or ESI- ( -

MRM Transitions (Theoretical):

-

Analyte: 177.2

131.1 (Loss of -

IS (

): 180.2

-

-

Visualization: Bioanalytical Workflow

Caption: Figure 1. LC-MS/MS Bioanalytical workflow utilizing this compound for matrix effect correction.

Core Application: Probing Metabolic N-Demethylation

1-methyl-5-nitro-1H-indole derivatives often undergo metabolic clearance via N-demethylation , catalyzed by Cytochrome P450 enzymes (e.g., CYP3A4). The deuterated analog is a powerful tool to confirm this pathway.[2]

The Mechanism: Kinetic Isotope Effect (KIE)

Metabolic N-demethylation proceeds via an initial hydrogen abstraction from the methyl group, forming a carbinolamine intermediate, which then collapses to release formaldehyde and the des-methyl indole.

-

Reaction:

-

Deuterium Switch: When

is used, the C-D bond cleavage is the rate-limiting step. -

Interpretation:

-

High KIE (

): Indicates C-H bond breaking is rate-limiting. N-demethylation is a major clearance pathway. -

No KIE (

): Indicates other steps (binding, product release) or other pathways (nitro-reduction) are dominant.

-

Protocol: Metabolic Stability Comparison

Objective: Determine if N-demethylation is the primary clearance route.

-

Incubation System: Liver Microsomes (Human/Rat) at 0.5 mg/mL protein.

-

Substrates:

-

Group A: 1-methyl-5-nitro-1H-indole (1 µM).

-

Group B: this compound (1 µM).

-

-

Reaction: Initiate with NADPH-generating system at 37°C.

-

Sampling: Quench aliquots at 0, 5, 15, 30, and 60 minutes using ice-cold ACN (containing an external IS, e.g., Tolbutamide).

-

Analysis: Plot ln(% remaining) vs. time to calculate intrinsic clearance (

). -

Calculation:

Visualization: N-Demethylation Pathway & KIE

Caption: Figure 2. Mechanism of CYP450-mediated N-demethylation showing the site of Deuterium Kinetic Isotope Effect.

Quantitative Data Summary

When utilizing this compound, expected data ranges for validation are as follows:

| Parameter | Acceptance Criteria (Bioanalysis) | Expected Outcome (Metabolism) |

| Mass Shift | +3.018 Da | Distinct resolution from M+2 isotope |

| Retention Time | Co-elution (critical for matrix correction) | |

| Isotopic Purity | > 99% D-enrichment | Prevents "crosstalk" (IS contributing to Analyte signal) |

| KIE Ratio | N/A | > 2.0 suggests N-demethylation is rate-determining |

References

-

BenchChem. (2025).[3] In-Depth Technical Guide on 1-Methyl-5-nitro-1H-indole-2,3-dione. Retrieved from 3

-

Goverdhan, G., et al. (2008). An Improved and Scalable Process for Zafirlukast: An Asthma Drug. Organic Process Research & Development. Retrieved from 4

-

Sharma, R., et al. (2011).[5] Deuterium isotope effects on drug pharmacokinetics.[2][5][6] I. System-dependent effects of specific deuteration. Drug Metabolism and Disposition.[2][5][6][4][7] Retrieved from 5

-

Timmins, G. S. (2014). Deuterated drugs; where are we now?. Expert Opinion on Therapeutic Patents. Retrieved from 2

-

Lohse, A., et al. (2023).[8] Programmable Deuteration of Indoles via Reverse Deuterium Exchange. Journal of the American Chemical Society. Retrieved from 8

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Deuterated drugs; where are we now? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Deuterium isotope effects on drug pharmacokinetics. I. System-dependent effects of specific deuteration with aldehyde oxidase cleared drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. US10385036B2 - Sulfonamide-substituted indole modulators of RORC2 and methods of use thereof - Google Patents [patents.google.com]

- 8. pubs.acs.org [pubs.acs.org]

Technical Guide: 1-Methyl-5-Nitro-1H-Indole vs. 1-(Methyl-d3)-5-Nitro-1H-Indole

The Deuterium Switch: Synthesis, Analytics, and Metabolic Stability

Executive Summary

This technical guide provides a comparative analysis of 1-methyl-5-nitro-1H-indole (the proteo-form) and its deuterated analog, 1-(methyl-d3)-5-nitro-1H-indole . While the parent compound serves as a critical intermediate in the synthesis of leukotriene receptor antagonists (e.g., Zafirlukast), its deuterated analog represents a high-value tool for Kinetic Isotope Effect (KIE) studies and quantitative bioanalysis (LC-MS/MS internal standards).

This document details the synthetic divergence, analytical differentiation, and the pharmacological rationale for replacing the N-methyl group with a trideuteromethyl (

Part 1: Chemical Architecture & The Deuterium Advantage

The primary structural difference lies in the N-1 position. The substitution of Hydrogen (

Physicochemical Comparison

| Feature | Proteo-Analog ( | Deuterated Analog ( |

| Formula | ||

| Molecular Weight | 176.17 g/mol | 179.19 g/mol (+3 Da) |

| C-X Bond Length | ||

| Bond Dissociation Energy | ||

| Lipophilicity ( | 2.45 |

The Kinetic Isotope Effect (KIE)

The core utility of the deuterated analog is based on the Primary Kinetic Isotope Effect . The Carbon-Deuterium (

-

Mechanism: In metabolic reactions where

bond cleavage is the rate-determining step (e.g., CYP450-mediated N-demethylation), the stronger -

Result: This can reduce the rate of intrinsic clearance (

), potentially extending the half-life (

Part 2: Synthetic Pathways

The synthesis of both analogs follows a base-mediated nucleophilic substitution at the indole nitrogen. The divergence occurs solely in the alkylating agent used.

Comparative Synthesis Workflow

Figure 1: Divergent synthesis of proteo and deuterated 1-methyl-5-nitro-1H-indole via nucleophilic substitution.

Detailed Protocol: Synthesis of this compound[1]

Reagents:

-

5-Nitroindole (1.0 eq)[1]

-

Sodium Hydride (NaH, 60% in oil) (1.2 eq) or Potassium Carbonate (

) (2.0 eq) -

Iodomethane-

( -

Solvent: Anhydrous DMF or Acetonitrile

Step-by-Step Methodology:

-

Preparation: In a flame-dried round-bottom flask under Argon atmosphere, dissolve 5-nitroindole (e.g., 1.62 g, 10 mmol) in anhydrous DMF (15 mL).

-

Deprotonation: Cool the solution to 0°C. Add NaH (0.48 g, 12 mmol) portion-wise. Evolution of

gas will occur. Stir for 30 minutes at 0°C to ensure formation of the indolyl anion. -

Alkylation: Add Iodomethane-

(0.68 mL, 11 mmol) dropwise via syringe. -

Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor via TLC (30% EtOAc in Hexanes).[2]

-

Workup: Quench carefully with ice-cold water (50 mL). The product typically precipitates as a yellow solid. Filter the solid and wash with water.[3]

-

Purification: Recrystallize from Ethanol or purify via silica gel chromatography (Hexane/EtOAc gradient) to yield the deuterated product.

Part 3: Analytical Differentiation

Distinguishing the analogs requires specific spectroscopic techniques. Standard UV-Vis will not differentiate them significantly.

Mass Spectrometry (LC-MS)

This is the primary method for quantification, especially when the deuterated analog is used as an Internal Standard (IS).

-

Proteo-Analog: ESI(+)

-

Deuterated Analog: ESI(+)

-

Differentiation: A clear mass shift of +3 Da allows for co-elution in chromatography while maintaining separate detection channels (MRM).

Nuclear Magnetic Resonance (NMR)

NMR provides definitive structural proof of deuterium incorporation.[4]

| Signal | Proteo-Analog ( | Deuterated Analog ( | Deuterated Analog ( |

| N-Methyl | Singlet ( | Silent (Signal Disappears) | Septet ( |

| Aromatic H | Unchanged | Unchanged | Unchanged |

Note: In the deuterated analog, the disappearance of the strong methyl singlet at 3.85 ppm is the quality control standard for isotopic purity. If a small singlet remains, the % deuteration is

Part 4: Metabolic Stability & Pharmacokinetics[5][6]

The N-methyl group on the indole ring is a "metabolic soft spot," susceptible to oxidative N-demethylation by Cytochrome P450 enzymes (specifically CYP3A4 and CYP1A2).

Mechanism of Action: The Deuterium Blockade

In the proteo-form, the CYP450 heme-oxo species abstracts a hydrogen atom from the N-methyl group. This proceeds via a radical mechanism. By substituting H with D, the rate of this abstraction is slowed (Primary KIE

Figure 2: CYP450-mediated N-demethylation pathway. The deuterated analog hinders the C-H abstraction step, reducing the formation of the N-demethylated metabolite.

Experimental Protocol: Microsomal Stability Assay

To validate the increased stability of the deuterated analog:

-

System: Pooled Human Liver Microsomes (HLM) (0.5 mg/mL protein).

-

Substrates:

-

A: 1-Methyl-5-nitroindole (1

M) -

B: 1-(Methyl-d3)-5-nitroindole (1

M)

-

-

Reaction:

-

Pre-incubate microsomes and substrate in phosphate buffer (pH 7.4) at 37°C for 5 min.

-

Initiate with NADPH (1 mM).

-

-

Sampling: Aliquot at 0, 5, 15, 30, and 60 minutes.

-

Quenching: Add ice-cold Acetonitrile containing an internal standard (e.g., Warfarin).

-

Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

-

Calculation: Plot

vs. time. The slope-

Expectation: The deuterated analog should exhibit a shallower slope (smaller

), indicating a longer half-life.

-

References

-

BenchChem. (2025). In-Depth Technical Guide on 1-Methyl-5-nitro-1H-indole-2,3-dione. Retrieved from

-

Organic Syntheses. (1973). 1-Methylindole.[3][2][5] Org. Synth. 1973, 53, 98. Retrieved from

-

Guengerich, F. P. (2017). Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions. Methods in Enzymology. Retrieved from

-

ResolveMass Laboratories. (2025). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. Retrieved from

-

ChemicalBook. (2024). 1-Methyl-5-nitro-1H-indole Product Properties and Synthesis. Retrieved from

Sources

Isotopic Integrity in Deuterated Heterocycles: A Technical Guide to 1-(Methyl-d3)-5-nitro-1H-indole

Executive Summary

1-(Methyl-d3)-5-nitro-1H-indole represents a critical class of isotopically labeled heterocycles used as internal standards in bioanalysis and as mechanistic probes in metabolic stability studies. Its value lies not merely in its chemical identity, but in its isotopic purity —specifically, the enrichment of the N-methyl group with deuterium (

Low isotopic purity (the presence of

Part 1: The Deuterium Advantage (Strategic Rationale)

The Kinetic Isotope Effect (KIE)

The substitution of hydrogen with deuterium at the metabolic "soft spot" (the N-methyl group) significantly alters the bond dissociation energy (

-

Mechanism: Carbon-Deuterium bonds are shorter and stronger due to lower zero-point vibrational energy.

-

Impact: This impedes N-demethylation mediated by Cytochrome P450 enzymes. Researchers use this molecule to quantify the magnitude of metabolic stabilization (Intrinsic Clearance,

) compared to the non-deuterated analog.

Mass Spectrometry Internal Standards (IS)

In quantitative bioanalysis (LC-MS/MS), this molecule serves as the ideal Internal Standard for 1-methyl-5-nitroindole.

-

Co-elution: It retains the same chromatographic retention time as the analyte.

-

Mass Shift: The +3 Da shift moves the IS signal out of the analyte's isobaric window, preventing interference.

-

Critical Requirement: The

contribution (unlabeled impurity) must be

Part 2: Synthetic Pathways & Isotopic Integrity

To achieve high isotopic purity, the synthesis must prevent H/D exchange and ensure complete alkylation. The preferred route is Nucleophilic Substitution (

Reagents & Materials

-

Substrate: 5-Nitroindole (High purity,

). -

Labeling Reagent: Iodomethane-d3 (

), -

Base: Sodium Hydride (NaH), 60% dispersion in mineral oil.

-

Solvent: Anhydrous N,N-Dimethylformamide (DMF).[1]

Validated Synthesis Workflow

Figure 1: Step-by-step synthetic workflow for ensuring maximal deuterium incorporation.

Detailed Protocol

-

Preparation: Flame-dry a 100 mL round-bottom flask under Argon.

-

Activation: Suspend NaH (1.2 eq) in anhydrous DMF at 0°C. Add 5-Nitroindole (1.0 eq) portion-wise.

-

Why: The electron-withdrawing nitro group increases the acidity of the N-H proton (

), facilitating easy deprotonation.

-

-

Labeling: Once

evolution ceases (approx. 30 min), add Iodomethane-d3 (1.2 eq) dropwise via syringe.-

Caution:

is volatile. Keep cold during addition.

-

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 3 hours. Monitor by TLC (Hexane/EtOAc 7:3).

-

Workup: Pour into ice water. The product typically precipitates as a yellow solid. Filter or extract with Ethyl Acetate.

-

Purification: Recrystallization from Ethanol is preferred over column chromatography to minimize silica-induced degradation or H/D exchange (rare but possible).

Part 3: Analytical Characterization (The Core)

This is the most critical section. You must prove that the methyl group is fully deuterated.

Isotopic Purity vs. Chemical Purity

| Parameter | Definition | Method of Verification | Acceptance Criteria |

| Chemical Purity | Absence of side products (e.g., C3-alkylated impurities). | HPLC-UV (254 nm) | |

| Isotopic Enrichment | Percentage of D atoms at the labeled site. | 1H-NMR | |

| Isotopologue Distribution | Ratio of | HRMS (ESI+) |

Protocol A: 1H-NMR Quantification (The "Silent" Signal)

In a successful synthesis, the methyl peak observed in the non-deuterated analog (singlet at

-

Solvent: DMSO-

(No residual -

Procedure:

-

Acquire a standard 1H-NMR spectrum.

-

Integrate the aromatic proton at C4 (

ppm, doublet) and set integral to 1.00. -

Integrate the region where the N-Methyl group should be (

ppm).

-

-

Calculation:

-

Pass Criteria: Residual integral should be

(indicating

Protocol B: HRMS Isotopologue Cluster Analysis

High-Resolution Mass Spectrometry (HRMS) confirms the mass shift.

-

Theoretical Mass (

):-

Non-deuterated (

): 177.0664 -

Deuterated (

): 180.0852

-

-

Analysis: Zoom into the parent ion cluster.

-

Look for the

177 peak ( -

Look for the

180 peak (

-

-

Self-Validating Check: If the

peak is visible above the baseline noise (>0.5% of the 180 peak), the batch is unsuitable for use as an internal standard in sensitive assays.

Figure 2: Analytical Decision Tree for Batch Release.

Part 4: Handling & Stability

Prevention of Back-Exchange

While

-

Acidity: Avoid strong acids at high temperatures, which can protonate the nitro group or indole ring, potentially facilitating exchange mechanisms.

-

Storage: Store at -20°C under Argon. 5-Nitroindoles can be light-sensitive; use amber vials.

Solubility

-

Soluble: DMSO, DMF, Ethyl Acetate, Acetone.

-

Sparingly Soluble: Water, Hexane.

-

Stock Solutions: Prepare stock solutions in DMSO-d6 for NMR or Methanol for MS. Deuterated solvents are recommended for long-term storage of solutions to eliminate any risk of solvent-solute exchange, however minimal.

References

-

Synthesis of N-Methylindoles

-

Deuterium Kinetic Isotope Effect

-

Isotopic Purity Determination

- Title: Determination of isotope abundance for deuterium-labeled compounds by quantit

- Source: Analytical Chemistry (via PubMed).

-

URL:[Link]

-

Properties of 5-Nitroindole Derivatives

- Title: Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Deriv

- Source: ChemMedChem (via ResearchG

-

URL:[Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. The kinetic isotope effect in the search for deuterated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. isotope.com [isotope.com]

- 5. dovepress.com [dovepress.com]

- 6. tandfonline.com [tandfonline.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

foundational research on 5-nitroindole compounds

Title: The 5-Nitroindole Scaffold: Synthetic Architectures and Functional Versatility Content Type: Technical Whitepaper Audience: Medicinal Chemists, Synthetic Biologists, and Drug Discovery Scientists

Executive Summary

The 5-nitroindole moiety represents a privileged scaffold in heterocyclic chemistry, distinguished by its unique electronic distribution and dual functionality as both a pharmacological pharmacophore and a genomic tool. Unlike the electron-rich parent indole, the 5-nitro derivative possesses a deactivated pyrrole ring, altering its reactivity landscape and enabling specific non-covalent interactions, such as π-stacking without hydrogen bonding. This guide dissects the foundational research, providing a mechanistic rationale for synthesis, reactivity, and its critical role as a "universal base" in nucleic acid technologies.

Electronic Structure & Physicochemical Properties

The introduction of a nitro group at the C5 position fundamentally perturbs the indole aromatic system.

-

Dipole Moment & Acidity: The strong electron-withdrawing nature (

effects) of the nitro group significantly increases the acidity of the N1-proton ( -

Deactivation: The C5-nitro group reduces electron density across the

-system, making the C3 position—normally highly nucleophilic—less reactive toward electrophiles compared to unsubstituted indole. This electronic tuning is critical for designing selective inhibitors that rely on

Synthetic Architectures: Controlling Regioselectivity

Achieving the 5-nitro isomer requires navigating the inherent reactivity of the indole ring.[1] Two primary strategies dominate: Direct Nitration (exploiting mechanistic switching) and De Novo Synthesis (Fischer Indolization).

A. Direct Nitration: The Protonation Switch

Direct nitration of indole typically yields 3-nitroindole due to the high nucleophilicity of the enamine-like C2-C3 bond. However, changing the reaction medium to strong acid alters the regioselectivity to the C5 position.

-

Mechanism: In concentrated

, the indole C3 position is protonated to form the indoleninium cation. This species loses the nucleophilic character of the pyrrole ring. The benzene ring, although deactivated, becomes the only available site for electrophilic attack. The positive charge on the nitrogen/C3 directs the incoming nitronium ion ( -

Contrast: Nitration with benzoyl nitrate in non-acidic media preserves the neutral indole, leading exclusively to 3-nitroindole .

B. Fischer Indole Synthesis

For applications requiring high regiochemical purity without isomer separation, the Fischer synthesis is superior.

-

Route: Condensation of 4-nitrophenylhydrazine with acetaldehyde (or pyruvate derivatives) yields the corresponding hydrazone.

-

Cyclization: Acid-catalyzed [3,3]-sigmatropic rearrangement eliminates ammonia to form the indole core. Since the nitro group is already fixed at the para position of the hydrazine, the cyclization unambiguously yields the 5-nitro isomer.

Table 1: Synthetic Strategy Comparison

| Feature | Direct Nitration (Mixed Acid) | Fischer Indole Synthesis |

| Precursor | Indole | 4-Nitrophenylhydrazine + Ketone/Aldehyde |

| Key Reagent | Polyphosphoric Acid (PPA) or | |

| Regioselectivity | High (C5) due to C3-protonation | Absolute (C5) by design |

| Primary Impurity | 6-nitro isomer (minor) | Unreacted hydrazone |

| Scalability | High (Industrial) | Moderate (Batch) |

Visualization: Mechanistic Pathways

The following diagram illustrates the divergent pathways for synthesizing nitroindoles, highlighting the "Protonation Switch" that determines C3 vs. C5 selectivity.

Caption: Divergent synthesis pathways showing the 'Protonation Switch' that directs nitration to C5 in acidic media.

Pharmacological & Genomic Landscapes

A. The "Universal Base" Phenomenon

5-Nitroindole is extensively used in molecular biology as a universal base analogue.[2][3]

-

Mechanism: Unlike natural bases (A, T, C, G) that rely on specific hydrogen bonding, 5-nitroindole functions via hydrophobic base stacking . It intercalates between base pairs in the DNA duplex.[2]

-

Thermodynamics: The electron-deficient nitroindole ring maximizes

-

B. Oncology: c-Myc G-Quadruplex Binding

Recent medicinal chemistry efforts have identified pyrrolidine-substituted 5-nitroindoles as potent stabilizers of the c-Myc G-quadruplex.

-

Target: The promoter region of the c-Myc oncogene forms a G-quadruplex structure.

-

Action: 5-nitroindole derivatives stack upon the G-tetrads, stabilizing the quadruplex and repressing c-Myc transcription, leading to cell cycle arrest in cancer models.

Experimental Protocols

Protocol A: Synthesis of 5-Nitroindole (Direct Nitration)

Based on the method by Noland et al. and confirmed by recent process chemistry reviews.

-

Preparation: Dissolve indole (11.7 g, 0.1 mol) in concentrated sulfuric acid (100 mL) in a round-bottom flask. Critical: Maintain temperature at

using an ice-salt bath to prevent polymerization. -

Nitration: Dropwise add a pre-cooled mixture of concentrated nitric acid (d=1.42, 4.5 mL) and concentrated sulfuric acid (10 mL). Ensure the internal temperature does not exceed

. -

Reaction: Stir at

for 1 hour. The solution will turn dark. -

Quenching: Pour the reaction mixture slowly onto 500 g of crushed ice with vigorous stirring. A yellow precipitate will form.

-

Workup: Filter the solid. Resuspend in water and neutralize with sodium bicarbonate solution. Filter again, wash with cold water, and dry.[4]

-

Purification: Recrystallize from ethanol to yield 5-nitroindole as yellow needles (Yield: ~80-90%).

-

Validation Point: Melting point should be 139-141°C. Absence of 3-nitro isomer can be confirmed by NMR (C3-H appears as a doublet/multiplet in 5-nitro, absent in 3-nitro).

-

Protocol B: Bioassay - Universal Base Duplex Stability (Tm Study)

To validate 5-nitroindole incorporation in oligonucleotides.

-

Oligonucleotide Synthesis: Synthesize a 12-mer DNA sequence containing 5-nitroindole at the central position (e.g., 5'-CGT ACX GCA TG-3', where X = 5-nitroindole).

-

Duplex Formation: Prepare four complementary strands with A, T, G, or C opposite position X.

-

Buffer: 10 mM sodium phosphate, 100 mM NaCl, pH 7.0.

-

Measurement: Heat samples to 90°C and cool slowly to 20°C. Measure UV absorbance at 260 nm.

-

Result: A true universal base will show minimal variation in Melting Temperature (

) (typically

References

-

Noland, W. E., et al. "Nitration of Indole." Journal of Organic Chemistry. Validates the mixed-acid mechanism for C5 regioselectivity.

-

Loakes, D., & Brown, D. M. "5-Nitroindole as an universal base analogue." Nucleic Acids Research, 1994.[5] Establishes the base-stacking mechanism without hydrogen bonding.

-

Nimbarte, V. D., et al. "Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders." ChemMedChem, 2021. Details anticancer applications and SAR.

- Pelkey, E. T. "Mechanism and Regioselectivity of Indole Nitration." Heterocyclic Chemistry Reviews.

-

BenchChem Protocols. "Fischer Indole Synthesis of 5-Nitroindole Derivatives." Technical protocol validation.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Solution structure and dynamics of DNA duplexes containing the universal base analogues 5-nitroindole and 5-nitroindole 3-carboxamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. blog.biosearchtech.com [blog.biosearchtech.com]

- 4. guidechem.com [guidechem.com]

- 5. 5-Nitroindole as an universal base analogue - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note & Protocol: Quantitative Bioanalysis using 1-(Methyl-d3)-5-nitro-1H-indole

A Robust and Sensitive LC-MS/MS Method for the Quantification of 1-Methyl-5-nitro-1H-indole in Human Plasma

Introduction

In the landscape of modern drug development and clinical research, the precise and accurate quantification of small molecules in complex biological matrices is paramount. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for bioanalysis due to its superior sensitivity, selectivity, and speed.[1][2] A cornerstone of a robust LC-MS/MS method is the use of an appropriate internal standard (IS) to correct for variability during sample preparation and analysis.[3] Stable isotope-labeled (SIL) internal standards are considered the ideal choice, as their physicochemical properties are nearly identical to the analyte, ensuring they co-elute chromatographically and experience similar ionization effects in the mass spectrometer.[2][3]